

Spectroscopic Characterization of 4-Bromo-2-((4-methoxybenzyl)oxy)pyridine: A Technical Guide

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Compound of Interest

Compound Name:	4-Bromo-2-((4-methoxybenzyl)oxy)pyridine
CAS No.:	1240620-32-9
Cat. No.:	B577967

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Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the analytical characterization of **4-Bromo-2-((4-methoxybenzyl)oxy)pyridine**. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its structural features through spectroscopic analysis is paramount for researchers, scientists, and drug development professionals. This document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. Furthermore, it provides field-proven, step-by-step protocols for the acquisition of high-quality spectroscopic data, ensuring scientific integrity and reproducibility. The causality behind experimental choices is explained to provide a deeper understanding of the analytical process.

Molecular Structure and Overview

4-Bromo-2-((4-methoxybenzyl)oxy)pyridine is a substituted pyridine derivative. Its structure incorporates a 4-bromopyridine core, an ether linkage, and a 4-methoxybenzyl group.

Understanding the interplay of these functional groups is crucial for interpreting its spectroscopic data.

Molecular Formula: $C_{13}H_{12}BrNO_2$

Molecular Weight: 294.14 g/mol

Structure:

Caption: Molecular structure of **4-Bromo-2-((4-methoxybenzyl)oxy)pyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **4-Bromo-2-((4-methoxybenzyl)oxy)pyridine**, both 1H and ^{13}C NMR are essential for structural confirmation.

Predicted 1H NMR Data (500 MHz, $CDCl_3$)

The 1H NMR spectrum provides information about the chemical environment of the hydrogen atoms. The predicted chemical shifts (δ) are presented in the table below. The choice of a high-field instrument (500 MHz) is to ensure better resolution of the aromatic signals. Chloroform-d ($CDCl_3$) is a common solvent for nonpolar to moderately polar organic compounds.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.15	d	1H	Pyridine H-6
~7.30	d	2H	Methoxybenzyl H-2', H-6'
~7.05	d	1H	Pyridine H-5
~6.90	d	2H	Methoxybenzyl H-3', H-5'
~6.80	s	1H	Pyridine H-3
~5.40	s	2H	-O-CH ₂ -
~3.80	s	3H	-OCH ₃

Note: These are predicted values and may vary slightly in an experimental setting.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. The use of a 125 MHz spectrometer provides excellent signal dispersion.

Chemical Shift (δ , ppm)	Assignment
~164.0	Pyridine C-2
~159.5	Methoxybenzyl C-4'
~150.0	Pyridine C-6
~141.0	Pyridine C-4
~130.0	Methoxybenzyl C-1'
~129.5	Methoxybenzyl C-2', C-6'
~118.0	Pyridine C-5
~114.0	Methoxybenzyl C-3', C-5'
~110.0	Pyridine C-3
~70.0	-O-CH ₂ -
~55.0	-OCH ₃

Note: These are predicted values and may vary slightly in an experimental setting.

Experimental Protocol for NMR Spectroscopy

This protocol outlines the steps for acquiring high-resolution ¹H and ¹³C NMR spectra. The self-validating nature of this protocol lies in the systematic steps to ensure sample purity, instrument calibration, and proper data acquisition parameters, leading to reproducible and reliable results.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm probe.

Procedure:

- Sample Preparation:
 - Accurately weigh 10-20 mg of **4-Bromo-2-((4-methoxybenzyl)oxy)pyridine** for ¹H NMR and 50-100 mg for ¹³C NMR.[1]

- Dissolve the sample in approximately 0.6-0.7 mL of Chloroform-d (CDCl_3) in a clean, dry 5 mm NMR tube.[2] Ensure complete dissolution, using sonication if necessary.[2]
- The use of a high-quality NMR tube is crucial to minimize spectral artifacts.[2]
- Instrument Setup:
 - Insert the sample tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent (CDCl_3). This step is crucial for stabilizing the magnetic field.
 - Shim the magnetic field to achieve optimal homogeneity, which is essential for high resolution and minimizing peak broadening.
- Data Acquisition:
 - ^1H NMR:
 - Acquire a single-pulse experiment.
 - Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
 - A sufficient number of scans (typically 8-16) should be averaged to achieve a good signal-to-noise ratio.
 - ^{13}C NMR:
 - Acquire a proton-decoupled experiment.
 - Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
 - Due to the low natural abundance of ^{13}C , a larger number of scans (several hundred to thousands) is required.
- Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the spectrum.
- Perform baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak (CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C) or an internal standard like tetramethylsilane (TMS).[3]
- Integrate the peaks in the ^1H NMR spectrum.

Caption: Experimental workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Characteristic IR Absorptions

The IR spectrum of **4-Bromo-2-((4-methoxybenzyl)oxy)pyridine** is expected to show characteristic absorption bands for the aromatic rings, the ether linkage, and the C-Br bond.

Wavenumber (cm^{-1})	Intensity	Assignment
3100-3000	Medium	Aromatic C-H stretch
3000-2850	Medium	Aliphatic C-H stretch (-CH ₂ - and -OCH ₃)
1600, 1580, 1500	Medium-Strong	Aromatic C=C ring stretching
1250-1200	Strong	Aryl-O-CH ₂ asymmetric stretch
1050-1020	Strong	Aryl-O-CH ₂ symmetric stretch
~1100	Medium	C-Br stretch
900-675	Strong	Aromatic C-H out-of-plane bending

The presence of strong C-O stretching bands is a key indicator of the ether functional groups.

[4]

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of solid and liquid samples with minimal sample preparation.

Objective: To obtain a high-quality IR spectrum to identify the functional groups.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

Procedure:

- Background Spectrum:
 - Ensure the ATR crystal is clean. Wipe it with a soft cloth dampened with a volatile solvent like isopropanol or acetone and allow it to dry completely.
 - Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric and instrumental interferences.
- Sample Analysis:
 - Place a small amount of the solid **4-Bromo-2-((4-methoxybenzyl)oxy)pyridine** sample onto the ATR crystal.
 - Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
 - Record the sample spectrum.
- Data Processing:
 - The instrument software will automatically subtract the background spectrum from the sample spectrum.

- Perform baseline correction if necessary.
- Label the significant peaks with their corresponding wavenumbers.

Caption: Experimental workflow for ATR-IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Predicted Mass Spectrum (Electron Ionization - EI)

In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The mass spectrum of **4-Bromo-2-((4-methoxybenzyl)oxy)pyridine** will show the molecular ion peak and characteristic isotopic patterns due to the presence of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio).

Key Predicted Fragments:

- m/z 293/295 $[\text{M}]^+$: The molecular ion peaks, showing the characteristic bromine isotope pattern.
- m/z 121: A prominent peak corresponding to the 4-methoxybenzyl cation ($[\text{CH}_3\text{OC}_6\text{H}_4\text{CH}_2]^+$), resulting from the cleavage of the ether bond. This is a very stable benzylic cation.
- m/z 172/174: Fragment corresponding to the 4-bromopyridin-2-oxy radical cation, after the loss of the 4-methoxybenzyl radical.
- m/z 91: Tropylium ion, a common fragment from benzyl groups, although the methoxybenzyl cation is more stable and likely to be more abundant.

Experimental Protocol for Mass Spectrometry (EI and ESI)

Both Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques. EI is suitable for relatively volatile and thermally stable compounds and provides fragmentation

information, while ESI is a softer ionization technique often used for less volatile or thermally labile compounds, typically yielding the protonated molecule.[5][6]

Objective: To determine the molecular weight and fragmentation pattern of the compound.

A. Gas Chromatography-Mass Spectrometry (GC-MS) with EI

Instrumentation:

- Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms).
- Mass Spectrometer (EI):
 - Ionization Energy: 70 eV
 - Mass Range: m/z 40-400
 - Ion Source Temperature: ~230 °C

Procedure:

- Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Injection: Inject a small volume (e.g., 1 μ L) of the solution into the GC.
- Separation: The compound will be separated from any impurities on the GC column.
- Ionization and Analysis: As the compound elutes from the column, it enters the mass spectrometer where it is ionized and fragmented. The mass analyzer separates the ions based on their m/z ratio.

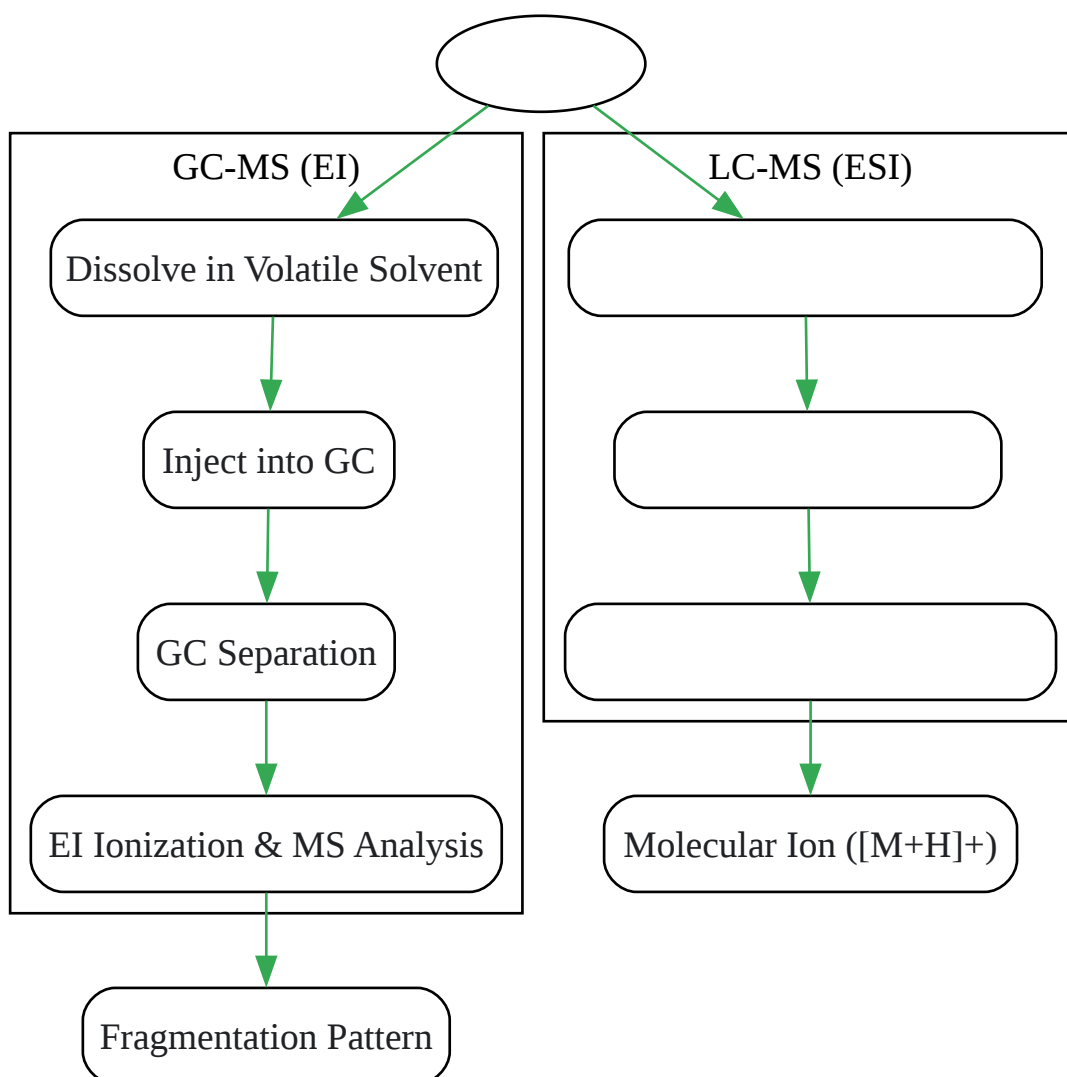
B. Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI

Instrumentation:

- Liquid Chromatograph: With a suitable column (e.g., C18).
- Mass Spectrometer (ESI): Can be operated in positive or negative ion mode.

Procedure:

- Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of about 1 mg/mL, then dilute further to the $\mu\text{g/mL}$ range.[7]
- Infusion or Injection: The sample can be directly infused into the ESI source or injected into the LC system for separation prior to MS analysis.
- Ionization and Analysis: The sample solution is sprayed into the ESI source, creating charged droplets. The solvent evaporates, and the analyte molecules become charged (typically protonated, $[\text{M}+\text{H}]^+$). The ions are then analyzed by the mass spectrometer.



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Caption: General workflows for mass spectrometry analysis.

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive analytical toolkit for the structural elucidation and confirmation of **4-Bromo-2-((4-methoxybenzyl)oxy)pyridine**. The predicted data and detailed protocols in this guide serve as a valuable resource for researchers, ensuring the acquisition of reliable and high-quality spectroscopic data. Adherence to these methodologies will facilitate accurate characterization, which is a critical step in any research or development pipeline involving this compound.

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